2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(2,3-dimethylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H17NO/c1-9-4-3-5-11(10(9)2)8-12-6-7-13/h3-5,12-13H,6-8H2,1-2H3 |
InChI Key |
NHHIVAOAYDBESF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,3-dimethylbenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are halides or alkyl derivatives.
Scientific Research Applications
2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylalkylamino Ethanol Derivatives
(a) 2-(1-((2,3-Dimethylphenyl)amino)ethyl)phenol (MFI22)
- Molecular Formula: C₁₆H₁₉ClNO
- Molecular Weight : 276.11 g/mol
- Key Features: Contains a phenol group and a chlorine atom, distinguishing it from the target compound. Synthesized in low yield (9%) via reductive amination of 1-(2-hydroxyphenyl)ethan-1-one and 2,3-dimethylaniline .
(b) 2-(2-{[(2,6-Difluorophenyl)methyl]amino}ethoxy)ethan-1-ol
- Molecular Formula: C₁₁H₁₅F₂NO₂
- Molecular Weight : 231.24 g/mol
- Key Features: Incorporates fluorine atoms on the phenyl ring and an additional ethoxy spacer. Fluorine’s electronegativity may improve binding affinity in biological systems (e.g., enzyme inhibition) compared to the non-fluorinated target compound .
Chloroacetamide Herbicides with 2,3-Dimethylphenyl Moieties
Examples include pretilachlor (C₁₇H₂₆ClNO₂) and alachlor (C₁₄H₂₀ClNO₂), which share a 2,3-dimethylphenyl group but are functionalized with chloroacetamide chains .
- Structural Differences : The target compound lacks the chloroacetamide moiety critical for herbicidal activity.
- Applications: These herbicides inhibit fatty acid elongation in plants, a mechanism unlikely for the target compound due to its ethanolamine structure .
Triazine-Based Ethanol Derivatives
A triazine compound (C₂₆H₂₆N₄O₃) with a tert-butylphenoxy group and ethanol side chain was synthesized via DIBAL-H reduction .
Surfactant-like Ethoxylated Derivatives
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (C₁₆H₂₄O₃, MW 264.36 g/mol) features a branched alkyl chain and ethoxy spacers, optimizing it for surfactant applications . The target compound’s lack of long-chain hydrophobes limits similar utility.
Research Implications
- The target compound’s simplicity (C₁₁H₁₇NO) makes it a candidate for derivatization studies, particularly in medicinal chemistry for introducing fluorinated or halogenated groups .
Biological Activity
2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol, a compound characterized by its amino and hydroxyl functional groups, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, along with relevant research findings and case studies.
Chemical Structure
The molecular formula of this compound is , indicating it consists of 13 carbon atoms, 19 hydrogen atoms, and one nitrogen atom. The presence of both an amino group and a hydroxyl group on the ethan-1-ol backbone allows for diverse interactions with biological systems.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism appears to involve interaction with microbial cell membranes and inhibition of essential metabolic processes.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Good antibacterial activity |
| Escherichia coli | Moderate antibacterial activity |
Research has shown that compounds structurally related to this compound often demonstrate significant antibacterial effects. For instance, organotin complexes derived from similar structures have been evaluated for their antibacterial efficacy using the disc diffusion method .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies suggest that it may inhibit the proliferation of cancer cells by affecting cell cycle regulation.
Case Study:
In a study examining derivatives of similar compounds, one derivative exhibited an IC50 value of 0.43 µM against HeLa cells, indicating potent antiproliferative activity. The mechanism involved G2/M phase arrest in the cell cycle, which was accompanied by increased expression of cyclin B and decreased phosphorylation of cdc2 .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.43 |
| A549 | 0.43 |
| HT29 | 0.30 |
| MDA-MB-231 | >10 |
This data highlights the potential of this compound as a candidate for further development in cancer therapy.
The biological activity of this compound is attributed to its ability to act as a ligand that binds to specific receptors or enzymes within biological systems. This interaction can modulate signaling pathways crucial for cellular function and metabolism.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2,3-dimethylbenzylamine and ethylene oxide under controlled conditions. A strong base (e.g., NaOH) is typically used to deprotonate the amine, enhancing its nucleophilicity. Reaction temperature (40–60°C) and solvent polarity (e.g., ethanol or THF) are critical for yield optimization .
- Characterization : Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol) followed by structural confirmation using H/C NMR, FT-IR (hydroxyl stretch ~3300 cm), and high-resolution mass spectrometry (HRMS) .
Q. How is the compound screened for biological activity in preliminary studies?
- Approach :
In vitro assays : Test receptor-binding affinity using radioligand displacement (e.g., dopamine or serotonin receptors).
Enzyme inhibition : Evaluate interactions with monoamine oxidases (MAOs) or cytochrome P450 isoforms via spectrophotometric assays.
Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up in academic settings?
- Factors to optimize :
- Catalyst selection : Transition metal catalysts (e.g., CuI) may accelerate amination; however, base choice (e.g., KCO vs. NaH) impacts reaction efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require higher temperatures. Ethanol-water mixtures balance cost and reactivity .
- Process monitoring : Use inline FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What computational methods are suitable for analyzing the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electron distribution and frontier molecular orbitals (HOMO-LUMO gaps). Basis sets like 6-31G(d,p) provide accuracy for thermochemical predictions (e.g., bond dissociation energies) .
- Applications : Predict regioselectivity in electrophilic substitutions (e.g., nitration) or nucleophilic attack sites .
Q. How to resolve contradictory data in receptor-binding studies?
- Strategies :
Comparative assays : Repeat experiments using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to validate binding constants.
Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl → methoxy) to isolate steric/electronic effects .
Molecular dynamics simulations : Model ligand-receptor interactions over 100 ns trajectories to identify stable binding conformations .
Q. What is the proposed mechanism of action for its neuromodulatory effects?
- Hypothesis : The ethanolamine backbone and aromatic methyl groups enable dual interactions:
- Hydrogen bonding : Hydroxyl group binds to serine residues in receptor pockets.
- Hydrophobic interactions : 2,3-Dimethylphenyl moiety stabilizes binding in lipid-rich regions of transmembrane domains .
- Validation : Competitive inhibition assays with selective antagonists (e.g., haloperidol for dopamine receptors) and site-directed mutagenesis of key residues .
Q. How does environmental pH affect the compound’s stability and bioavailability?
- Stability profile :
- Acidic conditions (pH < 3) : Protonation of the amine group enhances solubility but may lead to esterification of the hydroxyl group.
- Alkaline conditions (pH > 9) : Deprotonation increases nucleophilicity, risking oxidative degradation (e.g., via air oxygen) .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
